Physicochemical Differentiation: LogP, Topological Polar Surface Area, and Rotatable Bond Count
N-(Furan-2-ylmethyl)-N-methylsulfamoyl chloride possesses a computed XLogP3 value of 0.9, topological polar surface area (TPSA) of 58.9 Ų, and 3 rotatable bonds [1]. In contrast, ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride contains a saturated tetrahydrofuran ring (C₇H₁₄ClNO₃S vs C₆H₈ClNO₃S), which alters both lipophilicity and hydrogen-bonding capacity . The furan ring in the target compound provides aromatic π-character absent in the saturated analog, affecting molecular recognition in biological targets.
| Evidence Dimension | Physicochemical property comparison |
|---|---|
| Target Compound Data | XLogP3 = 0.9; TPSA = 58.9 Ų; Rotatable bonds = 3; MW = 209.65 g/mol |
| Comparator Or Baseline | Ethyl((tetrahydrofuran-2-yl)methyl)sulfamoyl chloride: C₇H₁₄ClNO₃S, MW = 227.71 g/mol, saturated THF ring (no aromaticity) |
| Quantified Difference | MW difference: -18.06 g/mol (8.6% lower); aromatic vs non-aromatic heterocycle |
| Conditions | Computed physicochemical properties from standard molecular descriptors |
Why This Matters
The lower molecular weight and distinct TPSA/LogP profile make this compound suitable for lead optimization programs where property tuning is critical.
- [1] Kuujia.com. N-(furan-2-yl)methyl-N-methylsulfamoyl chloride computed properties: XLogP3 0.9, TPSA 58.9 Ų, rotatable bonds 3. Accessed 2026. View Source
